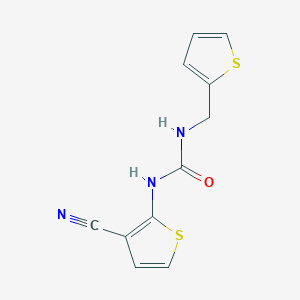

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activity. Urea derivatives are known for their diverse pharmacological properties and have been the subject of various studies to explore their potential as therapeutic agents. For instance, urea derivatives have been investigated as tyrosine kinase inhibitors, which are important in the treatment of diseases like cancer due to their role in cell signaling pathways .

Synthesis Analysis

The synthesis of urea derivatives can involve various strategies, including the use of reagents that facilitate the formation of the urea moiety. For example, the Lossen rearrangement is a method that can be used to synthesize ureas from carboxylic acids, as demonstrated by the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This method allows for the conversion of carboxylic acids to ureas in a single pot, which is advantageous in terms of simplicity and environmental friendliness due to the recyclability of byproducts .

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the bond lengths, angles, and overall conformation of the molecule. For instance, the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, revealed the presence of hydrogen bonding interactions that play a crucial role in stabilizing the crystal structure . Similarly, Density Functional Theory (DFT) studies can be used to optimize the structure of urea derivatives and compare the theoretical data with experimental results, as seen in the study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for interactions with biological targets, such as enzymes and receptors. For example, certain urea derivatives have been found to inhibit VEGFR-2 tyrosine kinase, which is significant in the context of antiangiogenic effects and cancer treatment . The structure-activity relationship (SAR) analysis of these compounds can lead to the identification of potent inhibitors with minimal cellular toxicity, as seen in the study of novel urea derivatives with anti-CML activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drugs. The substituents on the urea moiety can significantly affect these properties, as they can alter the molecule's interactions with solvents and other molecules. The studies of urea derivatives often include an assessment of these properties to determine their suitability for further development as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

- Synthesis of Heterocyclic Compounds : The compound has been used in synthesizing various heterocyclic compounds like thienopyrimido-1,2,4-triazoles, which are significant in medicinal chemistry and materials science (El-Gazzar, Hegab, Swelam, & Aly, 2002).

- Structural Studies : Research involving the structural investigation of similar compounds demonstrates their potential for the study of molecular interactions and properties, which is crucial in the design of new materials and drugs (Cakmak et al., 2022).

Biological and Medicinal Applications

- Antimicrobial and Antioxidant Properties : Certain derivatives of the compound have shown significant antimicrobial and antioxidant properties, which can be valuable in the development of new pharmaceuticals (Esteves-Souza et al., 2006).

- Anticancer Activity : Research on derivatives of this compound has revealed promising anticancer activities, highlighting its potential in cancer treatment and drug discovery (Feng et al., 2020).

Applications in Material Science

- Organic Sensitizers in Solar Cells : Derivatives of the compound have been used in the development of organic sensitizers for solar cells, demonstrating high conversion efficiency and contributing to advancements in renewable energy technologies (Kim et al., 2006).

Applications in Chemistry

- Polythiophene Derivatives for DNA Binding : Certain polythiophene derivatives related to this compound show potential for DNA binding, which could be significant in gene delivery and therapeutic applications (Carreon, Santos, Matson, & So, 2014).

Eigenschaften

IUPAC Name |

1-(3-cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c12-6-8-3-5-17-10(8)14-11(15)13-7-9-2-1-4-16-9/h1-5H,7H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKLZQZOHOEIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)

![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)

![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)